molecular formula C8H19N B045302 N,N-Diisopropylethylamine CAS No. 7087-68-5

N,N-Diisopropylethylamine

Cat. No. B045302
Key on ui cas rn: 7087-68-5
M. Wt: 129.24 g/mol
InChI Key: JGFZNNIVVJXRND-UHFFFAOYSA-N
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Patent
US07094871B2

Procedure details

addition of activated levulinic acid (activated as the symmetric anhydride with 0.5 equivalents of DIC in DCM for 5-10 min)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C[CH2:3][C:4]([CH3:6])=O.[CH3:9][CH:10]([CH3:17])[N:11]=[C:12]=NC(C)C.[CH2:18](Cl)Cl>>[CH3:18][CH2:12][N:11]([CH:4]([CH3:3])[CH3:6])[CH:10]([CH3:17])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(N=C=NC(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCN(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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